![molecular formula C13H8F3N5O B2417349 N-(吡唑并[1,5-a]嘧啶-6-基)-6-(三氟甲基)烟酰胺 CAS No. 2034504-37-3](/img/structure/B2417349.png)

N-(吡唑并[1,5-a]嘧啶-6-基)-6-(三氟甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

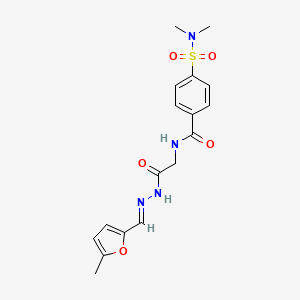

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide, also known as GSK583, is a small molecule inhibitor of the protein kinase PAK1. It was discovered by GlaxoSmithKline and is currently being studied for its potential use in cancer treatment.

科学研究应用

代谢途径和毒性

维生素 B3 衍生物的肝毒性:研究表明,烟酰胺(烟酸(维生素 B3)的酰胺衍生物)是 NAD+ 的前体,并在治疗中用作治疗剂。但是,大剂量会引起肝损伤,这表明烟酰胺衍生物的代谢途径和潜在毒性风险 (Winter & Boyer, 1973).

鼠药 Vacor 的神经毒性:一项关于摄入 Vacor(一种对抗烟酰胺代谢的鼠药)的神经并发症的研究强调了了解烟酰胺及其类似物对人体健康代谢影响的重要性 (LeWitt, 1980).

药代动力学和疗效

血液透析患者的疗效和安全性:NICOREN 研究调查了烟酰胺 (NAM) 作为慢性肾脏疾病中磷酸盐结合剂的替代品,揭示了其药代动力学、疗效和安全性概况。这项研究表明,烟酰胺衍生物在管理高磷酸血症方面的潜在研究应用 (Lenglet et al., 2017).

潜在尿毒症毒素鉴定:研究已经确定 N-甲基-2-吡啶酮-5-甲酰胺(2PY),它是烟酰胺降解 NAD+ 的最终产物,是一种潜在的毒性化合物,可能与慢性肾衰竭有关。这为研究烟酰胺衍生物在肾脏病理学中的作用提供了新途径 (Rutkowski et al., 2003).

分子机制

- 代谢途径的研究:对烧伤、烫伤和帕金森氏症等各种疾病患者烟酰胺代谢的研究旨在揭示烟酰胺及其衍生物影响的复杂分子机制和代谢途径。这些见解对于理解如何在科学研究和治疗干预中应用此类化合物至关重要 (Barlow et al., 1977); (Aoyama et al., 2001).

超越直接治疗的临床应用

- 葡萄糖代谢和糖尿病风险:研究已经探讨了烟酰胺对葡萄糖代谢的影响,表明了其在控制或理解糖尿病和肥胖症发病机制中的潜在作用。这些研究突出了烟酰胺衍生物在临床研究和潜在治疗应用中的重要性 (Greenbaum et al., 1996).

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been widely studied for their significant impact in medicinal chemistry . They have shown potential as antitumor scaffolds and enzymatic inhibitors .

Mode of Action

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .

Biochemical Pathways

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Pharmacokinetics

The physicochemical properties and adme prediction of similar pyrazolo[1,5-a]pyrimidine derivatives have been studied .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their significant photophysical properties .

Action Environment

The electronic structure analysis based on dft and td-dft calculations revealed that electron-donating groups (edgs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ict to/from this ring .

属性

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-yl-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N5O/c14-13(15,16)10-2-1-8(5-17-10)12(22)20-9-6-18-11-3-4-19-21(11)7-9/h1-7H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNCBHCCMCSWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B2417279.png)

![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2417286.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B2417287.png)